Bromhexine Hydrochloride is the hydrochloride salt form of bromhexine, a secretolytic, with mucolytic activity. Upon administration, bromhexine increases lysosomal activity and enhances hydrolysis of acid mucopolysaccharide polymers in the respiratory tract. This increases the production of serous mucus in the respiratory tract, which makes the phlegm thinner and decreases mucus viscosity. This contributes to its secretomotoric effect, and allows the cilia to more easily transport the phlegm out of the lungs. This clears mucus from the respiratory tract and may aid in the treatment of respiratory disorders associated with abnormal viscid mucus, excessive mucus secretion and impaired mucus transport.
A mucolytic agent used in the treatment of respiratory disorders associated with viscid or excessive mucus. (From Martindale, The Extra Pharmacopoeia, 30th ed, p744)
See also: Bromhexine (has active moiety).
C14H21Br2ClN2
Bromhexine hydrochloride
CAS No.: 611-75-6
Cat. No.: VC21353272
Molecular Formula: C14H20Br2N2.ClH
C14H21Br2ClN2
Molecular Weight: 412.59 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 611-75-6 |
---|---|
Molecular Formula | C14H20Br2N2.ClH C14H21Br2ClN2 |
Molecular Weight | 412.59 g/mol |
IUPAC Name | 2,4-dibromo-6-[[cyclohexyl(methyl)amino]methyl]aniline;hydrochloride |
Standard InChI | InChI=1S/C14H20Br2N2.ClH/c1-18(12-5-3-2-4-6-12)9-10-7-11(15)8-13(16)14(10)17;/h7-8,12H,2-6,9,17H2,1H3;1H |
Standard InChI Key | UCDKONUHZNTQPY-UHFFFAOYSA-N |
SMILES | CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl |
Canonical SMILES | CN(CC1=C(C(=CC(=C1)Br)Br)N)C2CCCCC2.Cl |
Appearance | White to Off-White Solid |
Melting Point | 240-244°C |
Chemical Properties and Structure
Bromhexine hydrochloride (C₁₄H₂₀Br₂N₂·HCl) is a synthetic derivative of the alkaloid vasicine. It possesses a molecular weight of 412.59 and exists as a white to almost white crystalline powder . The compound contains two bromine atoms and has several synonyms including N-(2-Amino-3,5-dibromobenzyl)-N-methylcyclohexylamine hydrochloride and 2-Amino-3,5-dibromo-N-cyclohexyl-N-methylbenzylamine hydrochloride .
Physical and Chemical Characteristics
The physical and chemical properties of bromhexine hydrochloride are summarized in the following table:
Property | Characteristic |
---|---|
Physical State (20°C) | Solid |
Appearance | White to almost white powder or crystal |
Melting Point | 234°C (decomposition) |
Maximum Absorption Wavelength | 307 nm (Decane) |
Purity | >98.0% (HPLC) |
Storage Conditions | Room temperature (recommended in cool, dark place, <15°C) |
Sensitivity | Light sensitive |
CAS Registry Number | 611-75-6 |
Protein Binding | Approximately 95% |
Bromhexine hydrochloride's chemical structure features a dibrominated aromatic ring with an amine group, connected to a cyclohexyl moiety through a methyl-substituted nitrogen . This unique structure contributes to its pharmacological properties and tissue distribution capabilities.
Mechanism of Action
Mucolytic Effects
The primary mechanism of action of bromhexine hydrochloride involves its mucolytic properties. It functions by activating the synthesis of sialomucin and breaking down mucopolysaccharide fibers in respiratory secretions . This process effectively reduces the viscosity of mucus, making it thinner and easier to expectorate from the respiratory tract .
The mucolytic effects typically manifest clinically after 2-3 days of treatment, as the compound gradually alters the composition and physical properties of respiratory secretions . By enhancing mucus clearance, bromhexine improves respiratory function and alleviates symptoms associated with excessive or viscous mucus production.
TMPRSS2 Inhibition
Recent research has identified an additional mechanism through which bromhexine may exert therapeutic effects. The compound has been found to inhibit transmembrane protease serine 2 (TMPRSS2) in humans . This enzyme plays a crucial role in viral entry mechanisms of several respiratory pathogens.
In particular, TMPRSS2 facilitates the entry of SARS-CoV-2 (the virus responsible for COVID-19) into respiratory epithelial cells by cleaving the viral spike protein . Docked complex analysis of a homology model of TMPRSS2 reveals that bromhexine hydrochloride interacts with Gln438 through a hydrogen bond and provides several additional hydrophobic interactions with other residues of the protease .
Additionally, ambroxol, a metabolite of bromhexine, may act on the angiotensin-converting enzyme receptor 2 (ACE2), potentially preventing the entry of viral envelope-anchored spike glycoprotein of SARS-CoV-2 into alveolar cells or increasing the secretion of surfactant .
Pharmacokinetics
The pharmacokinetic profile of bromhexine hydrochloride has been well-characterized through multiple studies, providing valuable insights into its absorption, distribution, metabolism, and elimination patterns.
Absorption and Bioavailability
Following oral administration, bromhexine demonstrates linear pharmacokinetics when given in doses of 8-32 mg . The compound is readily absorbed in the gastrointestinal tract at a rapid rate, but undergoes extensive first-pass metabolism in the range of 75-80% . Consequently, its bioavailability is reduced to approximately 22-27% .
Distribution
After entering the systemic circulation, bromhexine is widely distributed throughout the body. It crosses the blood-brain barrier, and small concentrations may cross the placenta . The average volume of distribution has been measured at 1209 ± 206 L (approximately 19 L/kg), indicating extensive tissue distribution .
Notably, bromhexine demonstrates significant accumulation in respiratory tissues. Lung tissue concentrations measured two hours after administration were 1.5 to 3.2 times higher in bronchial tissues than plasma concentrations, while pulmonary parenchyma concentrations were 3.4 to 5.9 times higher than plasma levels . This preferential distribution to respiratory tissues likely contributes to its therapeutic efficacy in respiratory conditions.
Metabolism and Elimination
Bromhexine hydrochloride is almost completely metabolized in the body to various hydroxylated metabolites and dibromanthranilic acid . Ambroxol, which possesses pharmacological activity itself, is a known metabolite of bromhexine . Major metabolites identified in human plasma include (E)-4-hydroxydemethylbromhexine (E-4-HDMB) and (E)-3-hydroxydemethylbromhexine (E-3-HDMB), with (Z)-4-hydroxydemethylbromhexine and (Z)-3-hydroxydemethylbromhexine present as minor metabolites .
The compound's elimination occurs primarily through renal excretion, with approximately 97% of a radiolabeled dose detected in urine, though less than 1% is excreted as the unchanged parent drug . The terminal half-life of bromhexine ranges between 6.6 and 31.4 hours following oral doses of 8-32 mg .
Clinical Applications
Respiratory Disorders
The primary clinical indications for bromhexine hydrochloride involve disorders characterized by abnormal mucus secretion in the respiratory tract . These include:
-
Acute bronchitis
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Exacerbations of chronic bronchitis
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Other respiratory conditions with excessive or viscous mucus production
Bromhexine is frequently employed as an adjunct to antibiotics in severe respiratory infections, where improving mucus clearance can enhance antibiotic penetration and efficacy .
Dosage and Administration
The recommended dosage of bromhexine hydrochloride varies based on patient age and clinical condition. The standard dosing regimen according to the National Drug Formulary 2015 is as follows :
Age Group | Dosage | Frequency |
---|---|---|
Children aged 2-5 years | 4 mg per dose | Twice daily |
Children aged 5-12 years | 4 mg per dose | Four times daily |
Children over 12 years and adults | 8 mg per dose | Three times daily |
The adult dosage can be increased to 12 mg per dose, four times daily, but only under medical supervision . Administration is typically oral, and clinical effects generally become apparent after 2-3 days of treatment .
Research Findings
Studies in Respiratory Conditions
Extensive research has established the efficacy of bromhexine hydrochloride in respiratory conditions characterized by abnormal mucus production. Its ability to reduce mucus viscosity and enhance clearance has been consistently demonstrated across multiple studies.
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